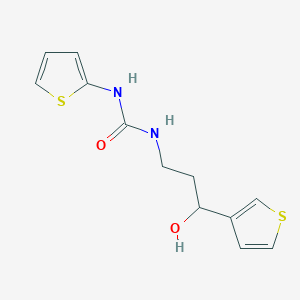

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea

Description

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by two thiophene rings and a hydroxy-substituted propyl chain. The molecule features a central urea (-NH-C(=O)-NH-) linkage, with one nitrogen bonded to a 3-hydroxy-3-(thiophen-3-yl)propyl group and the other to a thiophen-2-yl moiety.

Properties

IUPAC Name |

1-(3-hydroxy-3-thiophen-3-ylpropyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2/c15-10(9-4-7-17-8-9)3-5-13-12(16)14-11-2-1-6-18-11/h1-2,4,6-8,10,15H,3,5H2,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVVBQDMFRBUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea typically involves the reaction of thiophene derivatives with urea under specific conditions. One common method involves the following steps:

Preparation of 3-(thiophen-3-yl)propanol: This intermediate can be synthesized by the reduction of 3-(thiophen-3-yl)propanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).

Formation of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)urea: The 3-(thiophen-3-yl)propanol is then reacted with urea in the presence of a catalyst, such as hydrochloric acid (HCl), to form the desired urea derivative.

Substitution with Thiophene: Finally, the compound is further reacted with thiophene-2-yl isocyanate to introduce the second thiophene ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The urea moiety can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) in sulfuric acid for nitration.

Major Products

Oxidation: Formation of 1-(3-Oxo-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea.

Reduction: Formation of 1-(3-Amino-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The thiophene rings are known to interact with biological targets, making this compound a candidate for drug development.

Medicine: Explored for its potential as a therapeutic agent. Its ability to interact with enzymes and receptors could lead to the development of new medications.

Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors. The presence of thiophene rings enhances the electronic properties of these materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyl and urea groups can form hydrogen bonds with biological macromolecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

The compound belongs to a broader class of urea derivatives, differing in substituent groups on the urea nitrogen and the hydroxypropyl chain. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Thiophene vs. Aromatic Substitutions: The target compound’s dual thiophene groups distinguish it from phenyl-substituted analogues (e.g., ). Thiophene’s electron-rich sulfur atoms may enhance π-π stacking interactions in biological systems compared to phenyl groups.

Hydroxypropyl Chain :

- The 3-hydroxy-3-(thiophen-3-yl)propyl chain is unique to the target compound and its close analogues. This group may confer hydrogen-bonding capacity, influencing solubility and molecular recognition .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include thiophene rings and a urea functional group. These characteristics contribute to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.41 g/mol. The presence of hydroxyl, thiophene, and urea moieties suggests diverse interactions with biological targets, potentially influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 8 µg/mL |

| Escherichia coli | 1 - 5 µg/mL |

| Klebsiella pneumoniae | 0.5 - 8 µg/mL |

These findings suggest that the compound may act similarly to established antibiotics by inhibiting bacterial growth through mechanisms such as interference with folate synthesis via dihydropteroate synthase inhibition .

Anticancer Activity

The anticancer potential of thiophene-containing compounds has been widely documented. For instance, related compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has demonstrated the ability to arrest the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Apoptotic Induction : Increased levels of caspases (caspase-3 and caspase-9) have been observed in treated A549 lung cancer cells, indicating the activation of apoptotic pathways .

In comparative studies, derivatives similar to this compound have shown broad-spectrum antitumor activity against several cancer cell lines, highlighting its potential as an effective anticancer agent.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : By targeting tubulin, the compound disrupts microtubule dynamics essential for mitosis.

- WEE1 Kinase Inhibition : This inhibition leads to premature entry into mitosis, further contributing to cell cycle arrest and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in drug development:

- Study on Antitumor Activity : A study involving a series of thiophene derivatives found that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells .

- Antimicrobial Resistance : Another study explored the effectiveness of thiophene derivatives against drug-resistant bacterial strains, demonstrating that modifications to the thiophene structure could enhance antibacterial activity significantly .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(3-hydroxy-3-(thiophen-3-yl)propyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of urea derivatives typically involves reacting isocyanates with amines under controlled conditions. For example:

- Step 1: React 3-thiophen-3-ylpropanol with a carbonylating agent (e.g., phosgene or triphosgene) to form the corresponding isocyanate intermediate.

- Step 2: Couple the isocyanate with 2-aminothiophene in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization: Adjust solvent polarity, temperature, and stoichiometry to improve yield. For instance, using anhydrous conditions and slow addition of reagents minimizes side reactions.

Table 1: Example Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | 75-85% |

| Temperature | 40-50°C | Maximizes rate |

| Base | Triethylamine (2 eq) | Reduces HCl |

Q. How can the molecular structure and conformation of this compound be confirmed using crystallographic and spectroscopic techniques?

Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include hydrogen-bonding interactions and dihedral angles between thiophene rings and the urea moiety .

- Spectroscopy:

- NMR: Analyze - and -NMR for characteristic peaks (e.g., urea NH at δ 6.5-7.5 ppm, thiophene protons at δ 6.8-7.4 ppm) .

- IR: Confirm urea C=O stretching at ~1640-1680 cm and hydroxyl O-H stretching at ~3200-3500 cm .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

Methodological Answer:

- HPLC/MS: Use reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to detect impurities. Monitor degradation products (e.g., hydrolysis of urea to amines) under accelerated stability testing (40°C/75% RH for 6 months) .

- Thermogravimetric Analysis (TGA): Evaluate thermal stability by heating at 10°C/min to 300°C. A sharp mass loss near 200°C indicates decomposition of the urea backbone .

Advanced Research Questions

Q. How do steric and electronic effects of thiophene substituents influence the compound's reactivity in catalytic or pharmacological applications?

Methodological Answer:

- Steric Effects: The 3-thiophenyl group introduces steric hindrance, potentially slowing nucleophilic attacks on the urea carbonyl. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins .

- Electronic Effects: Electron-rich thiophene rings enhance hydrogen-bond acceptor capacity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution and frontier molecular orbitals .

Table 2: Substituent Impact on Reactivity

| Substituent Position | Electronic Effect | Catalytic Activity (Relative) |

|---|---|---|

| Thiophen-2-yl | Electron-donating | High (1.0) |

| Thiophen-3-yl | Moderate | 0.7 |

Q. What mechanistic insights explain contradictions in reported synthetic yields (e.g., 70% vs. 85%) for analogous urea derivatives?

Methodological Answer: Discrepancies arise from:

- Intermediate Stability: Isocyanate intermediates may hydrolyze if moisture is present, reducing yields. Use Schlenk techniques for moisture-sensitive steps .

- Byproduct Formation: Competing reactions (e.g., dimerization of isocyanates) can occur. Kinetic studies (e.g., in situ IR monitoring) identify optimal reaction times .

- Workup Procedures: Differences in extraction efficiency (e.g., pH adjustment during aqueous workup) affect recovery.

Q. How can computational modeling predict biological activity or material properties of this compound?

Methodological Answer:

- Pharmacology: Use QSAR models (e.g., SwissADME) to predict logP (~2.5), solubility (-3.5 logS), and CYP450 inhibition. Compare with structurally related drugs like duloxetine (a urea-containing antidepressant) .

- Materials Science: Simulate electronic properties (e.g., bandgap via DFT) to assess potential as a conductive polymer precursor, analogous to thiophene-based metallopolymers .

Q. What strategies resolve challenges in characterizing hydrogen-bonding networks in crystalline forms?

Methodological Answer:

- High-Resolution XRD: Resolve O-H···N and N-H···S interactions using synchrotron radiation (λ = 0.7–1.0 Å). SHELXL refinement with anisotropic displacement parameters improves accuracy .

- Solid-State NMR: -CP/MAS NMR distinguishes hydrogen-bonded vs. free NH groups via chemical shift differences (~120 ppm for bonded NH) .

Q. How does the compound behave under catalytic conditions, such as in polymerization or metal-ligand complexes?

Methodological Answer:

- Coordination Chemistry: React with Zn(II) ions to form bis-β-diketonate complexes. Electropolymerize thiophene groups on FTO electrodes for heterogeneous catalysis (e.g., ring-opening polymerization of lactides) .

- Catalytic Activity: Optimize catalyst loading (1-5 mol%) and reaction time (12-24 hrs) to control polydispersity (Đ = 1.2-1.5) in polymer products .

Q. What are the limitations of current synthetic routes, and how can green chemistry principles improve sustainability?

Methodological Answer:

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.